2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide
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Overview
Description
2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide is a complex organic compound with a unique spiro structure. This compound is characterized by its chromene and piperidine rings, which are fused together in a spiro configuration. The presence of acetyl, oxo, and dimethoxybenzyl groups further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide typically involves multiple steps The process begins with the preparation of the chromene and piperidine precursors These precursors are then subjected to a series of reactions, including acetylation, oxidation, and spirocyclization, to form the desired spiro compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
- 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclooctylacetamide
Uniqueness
What sets 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide apart from similar compounds is its unique combination of functional groups and its spiro structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H30N2O7 |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H30N2O7/c1-17(29)28-10-8-26(9-11-28)14-21(30)20-6-5-19(13-23(20)35-26)34-16-25(31)27-15-18-4-7-22(32-2)24(12-18)33-3/h4-7,12-13H,8-11,14-16H2,1-3H3,(H,27,31) |
InChI Key |
CGMVPLCJDMNZGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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